3-Hydroxyadamantane-1-carboxylic acid

Vue d'ensemble

Description

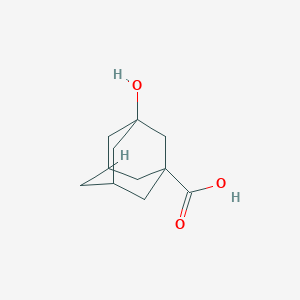

3-Hydroxyadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is also known by other names such as 1-Carboxy-3-adamantanol and 3-Carboxy-1-hydroxyadamantane . This compound is part of the adamantane family, which is characterized by a tricyclic structure that provides unique stability and rigidity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carboxylic acid typically involves the oxidation of adamantane derivatives. One common method includes the reaction of adamantane with thionyl chloride to form 1,3-dichloro adamantane, which is then converted to 1,3-adamantanediol in a triethylamine-water solution .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Hydroxyadamantane-1-carboxylic acid is primarily utilized in the development of pharmaceutical agents. Notably, it serves as a precursor in the synthesis of potent inhibitors of 11β-HSD-1, an enzyme implicated in cortisol metabolism. These inhibitors have potential applications in treating conditions such as obesity, metabolic syndrome, and related disorders .

Case Study: Inhibition of 11β-HSD-1

Research has demonstrated that derivatives of this compound can effectively inhibit the activity of 11β-HSD-1. A study published in Synthetic Communications highlighted the synthesis of pyridyl amide/sulfonamide derivatives from this compound, showcasing their efficacy in reducing cortisol levels in vitro .

Materials Science

The adamantane framework provides unique properties such as thermal stability and rigidity, making this compound suitable for use in advanced materials.

Optical Materials

This compound is being explored for its potential in the production of optical materials, including photoresists and optical fibers. Its structural characteristics contribute to high heat resistance and excellent optical properties, which are essential for applications in photonics and telecommunications .

Functional Resins

This compound can also serve as a starting material for the synthesis of functional resins that exhibit superior heat resistance and surface hardness. These resins are valuable in various industrial applications, including coatings and adhesives .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly for the preparation of bifunctional adamantane derivatives. Its ability to undergo C-H functionalization reactions allows for the creation of complex molecules with potential biological activity.

Synthesis of Coordination Polymers

A notable application involves its use in synthesizing coordination polymers through reactions with azole derivatives. The resulting compounds exhibit interesting properties that can be tailored for specific applications in catalysis and materials science .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Hydroxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-Adamantanecarboxylic acid: Similar in structure but lacks the hydroxyl group.

3-Bromoadamantane-1-carboxylic acid: Contains a bromine atom instead of a hydroxyl group.

1-Adamantanol: Similar tricyclic structure but lacks the carboxylic acid group.

Uniqueness: 3-Hydroxyadamantane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the adamantane structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.

Activité Biologique

3-Hydroxyadamantane-1-carboxylic acid (HA) is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound has garnered attention in various fields of research due to its potential biological activities, including its effects on cellular respiration, interactions with cannabinoid receptors, and applications in coordination chemistry.

- Molecular Formula : CHO

- Molecular Weight : 195.24 g/mol

- CAS Number : 42711-75-1

- Synonyms : 3-hydroxy-1-adamantanecarboxylic acid, 3-hydroxy-adamantane-1-carboxylic acid

Synthesis

The synthesis of this compound typically involves the carboxylation of 1-adamantanol. A notable method achieved a yield of 75.2% for HA through controlled reactions involving nitric acid and sodium hydroxide at elevated temperatures .

Cellular Respiration Inhibition

Research indicates that this compound exhibits inhibitory effects on state 3 respiration in mitochondria, particularly at high concentrations (2,560 mg/L). This suggests potential applications in studying mitochondrial function and toxicity assessments .

Cannabinoid Receptor Interaction

Studies have explored the interaction of HA with cannabinoid receptors (CB1 and CB2). In experiments, HA demonstrated varying affinities for these receptors, indicating its potential role as a pharmacological probe in cannabinoid research. The compound's structural characteristics allow it to interact favorably with the binding domains of these receptors .

Case Study: Inhibition of Mitochondrial Respiration

A study focused on the acute toxicity of oil sands naphthenic acids highlighted that HA only inhibited respiration at very high concentrations. This finding emphasizes the need for further investigation into the mechanisms by which HA affects cellular metabolism and its implications for environmental toxicity .

Cannabinoid Receptor Selectivity

Research into functionalized adamantyl compounds has shown that HA can be utilized to synthesize derivatives with selective binding to cannabinoid receptors. Such derivatives exhibited enhanced affinity compared to unsubstituted adamantyl compounds, suggesting that modifications to the adamantane structure can significantly influence biological activity .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

3-hydroxyadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJMAWPEZKYJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371418 | |

| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42711-75-1 | |

| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 3-Hydroxyadamantane-1-carboxylic acid in forming metal complexes?

A1: this compound acts as a ligand in the formation of metal complexes. It coordinates to metal ions, like Zinc(II), through its carboxylate and hydroxyl groups. [, ] The adamantane structure provides steric bulk and rigidity, potentially influencing the stability and geometry of the resulting complexes. [] For instance, in a Zinc(II) complex, it forms a near-regular trigonal bipyramidal coordination geometry around the Zinc ion. []

Q2: Are there any notable hydrogen bonding patterns observed in the crystal structure of this compound and its derivatives?

A2: Yes, both this compound and its derivative, 1-acetyl-3-adamantanol, exhibit significant intermolecular hydrogen bonding in their crystal structures. [] These interactions primarily involve the hydroxyl group and the carboxylic acid group in this compound, and the hydroxyl and acetyl groups in 1-acetyl-3-adamantanol. [] Such hydrogen bonding patterns contribute to the stability and packing arrangements within their crystal lattices.

Q3: Has this compound been explored for potential therapeutic applications?

A3: Yes, this compound has been investigated as a potential component in conjugates for treating iron overload. [] Studies have explored its conjugation with Desferrioxamine B (DFOB) to enhance iron chelation properties. [] Specifically, the DFOB-3,5-dimethyladamantane-1-carboxylic acid adduct demonstrated a three-fold increase in intracellular iron mobilization compared to DFOB alone. [] This suggests potential for this compound derivatives in treating diseases like beta-thalassemia.

Q4: Are there synthetic routes available for the preparation of this compound?

A4: While the provided abstracts don't detail specific synthetic procedures, one abstract mentions the "SYNTHESIS OF this compound". [] This suggests that established synthetic protocols for this compound likely exist in the literature.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.